Semicarbazide, 4-(9-acridinyl)-3-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Semicarbazide, 4-(9-acridinyl)-3-thio- is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in pharmaceutical and industrial applications .
Vorbereitungsmethoden
The synthesis of Semicarbazide, 4-(9-acridinyl)-3-thio- involves multiple steps. One common method includes the reaction of 9-acridinylamine with thiocarbonyldiimidazole to form the corresponding thiourea derivative. This intermediate is then reacted with semicarbazide to yield the final product . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
Semicarbazide, 4-(9-acridinyl)-3-thio- undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Semicarbazide, 4-(9-acridinyl)-3-thio- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound also inhibits topoisomerase enzymes, which are essential for DNA replication and repair . These actions lead to the inhibition of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Semicarbazide, 4-(9-acridinyl)-3-thio- can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity and ability to inhibit topoisomerase enzymes.
Triazoloacridone (C-1305): Exhibits strong antitumor properties and is used in clinical studies.
Amsacrine (m-AMSA): Another acridine derivative with potent anticancer activity, used in chemotherapy.
Semicarbazide, 4-(9-acridinyl)-3-thio- is unique due to its specific structure, which allows for distinct interactions with DNA and proteins, making it a valuable compound in scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
29023-84-5 |
---|---|
Molekularformel |
C14H12N4S |
Molekulargewicht |
268.34 g/mol |
IUPAC-Name |
1-acridin-9-yl-3-aminothiourea |
InChI |
InChI=1S/C14H12N4S/c15-18-14(19)17-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H,15H2,(H2,16,17,18,19) |
InChI-Schlüssel |
LGAADYBQACWKGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=S)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.